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A-Note on the Term "Y-105": It is critical to clarify that "Y-105" in the context of biochemical

research, particularly in cancer metabolism, does not refer to a specific chemical compound

that can be prepared as a stock solution. Instead, "Y-105" or "pY105" designates the tyrosine

amino acid residue at position 105 of the Pyruvate Kinase M2 (PKM2) protein, which can be

post-translationally modified by phosphorylation. This phosphorylation event is a key regulatory

switch in cellular metabolism.

These application notes provide protocols and background information for researchers studying

the phosphorylation of PKM2 at Y105, including the preparation of stock solutions for

compounds that can modulate this signaling pathway.

Biological Context and Significance
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis. In cancer cells, PKM2 is often found

in a less active dimeric form, which contributes to the Warburg effect—the metabolic shift

towards aerobic glycolysis. The phosphorylation of PKM2 at tyrosine 105 (pY105) is a crucial

mechanism that promotes the dissociation of the active tetrameric form of PKM2 into the less

active dimer.[1][2][3] This metabolic reprogramming provides cancer cells with a growth

advantage.[1]

Several oncogenic tyrosine kinases have been shown to phosphorylate PKM2 at Y105,

including Fibroblast Growth Factor Receptor 1 (FGFR1) and Epidermal Growth Factor

Receptor 2 (ErbB2).[1][4] Therefore, inhibiting these kinases is a potential therapeutic strategy

to prevent PKM2 Y105 phosphorylation and counteract the Warburg effect.
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Data Presentation: Kinases and Inhibitors Related to
PKM2 Y105 Phosphorylation
The following table summarizes key kinases that phosphorylate PKM2 at Y105 and examples

of inhibitors that can be used in experimental settings.

Kinase Known Inhibitor Inhibitor Type
Key Experimental
Use

FGFR1 Dovitinib
Tyrosine Kinase

Inhibitor

Inhibition of FGFR1-

mediated PKM2 Y105

phosphorylation

ErbB2 (HER2) Lapatinib

Dual Tyrosine Kinase

Inhibitor (EGFR and

HER2)

Reduction of ErbB2-

induced PKM2 Y105

phosphorylation[4]

Src Dasatinib
Multi-Targeted Kinase

Inhibitor

Investigation of Src

family kinase

involvement in PKM2

phosphorylation

JAK3 Tofacitinib JAK Inhibitor

Studying the role of

JAK-STAT signaling in

PKM2 regulation

Experimental Protocols
Protocol 1: Preparation of a Kinase Inhibitor Stock Solution (Example: Lapatinib)

This protocol describes the preparation of a stock solution for Lapatinib, a kinase inhibitor

known to reduce PKM2 Y105 phosphorylation by targeting ErbB2.[4]

Materials:

Lapatinib ditosylate powder (or other relevant kinase inhibitor)

Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes or vials

Vortex mixer

Calibrated pipettes

Procedure:

Determine the desired stock concentration (e.g., 10 mM).

Calculate the required mass of Lapatinib ditosylate using its molecular weight (925.5 g/mol ).

For a 10 mM stock in 1 mL of DMSO:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Mass = 0.010 mol/L x 0.001 L x 925.5 g/mol = 0.009255 g = 9.255 mg

Weigh out the calculated amount of Lapatinib ditosylate powder and place it in a sterile

microcentrifuge tube.

Add the calculated volume of DMSO (in this case, 1 mL) to the tube.

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water

bath may be necessary to aid dissolution.

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to

avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C for long-term storage.

Note on Solvent Selection: Always consult the manufacturer's data sheet for the recommended

solvent for a specific inhibitor. While DMSO is common, some compounds may require other

solvents like ethanol or water.

Protocol 2: Western Blot Analysis of PKM2 Y105 Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of PKM2 at Y105 in cells

treated with a kinase inhibitor.
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Materials:

Cell culture media and supplements

Kinase inhibitor stock solution (from Protocol 1)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-pY105-PKM2 and anti-total-PKM2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the

cells with the desired concentrations of the kinase inhibitor (and a vehicle control, e.g.,

DMSO) for the specified duration.

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

assay.

SDS-PAGE and Western Blotting:
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Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

Separate the proteins by gel electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against pY105-PKM2 overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an

antibody against total PKM2 to normalize the pY105 signal to the total amount of PKM2

protein.
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Workflow for Analyzing PKM2 Phosphorylation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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